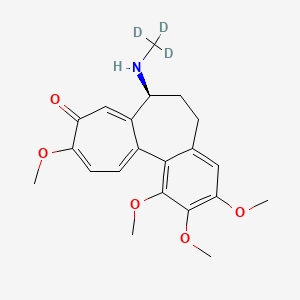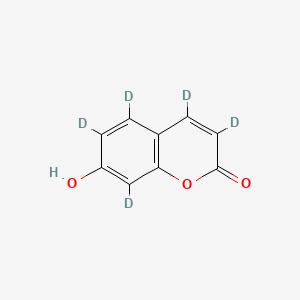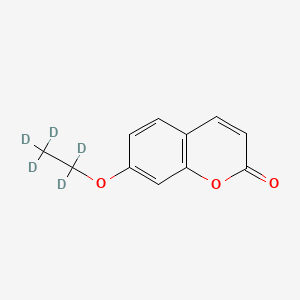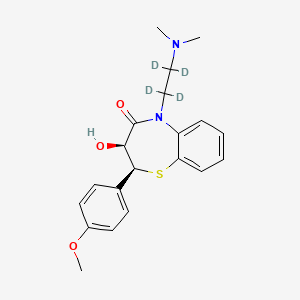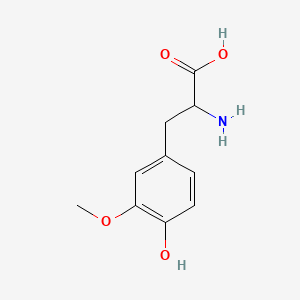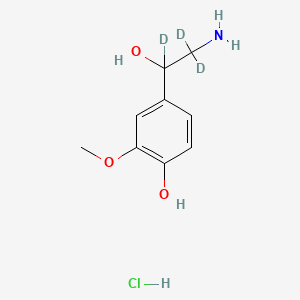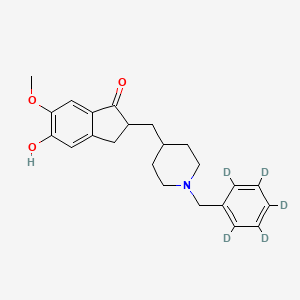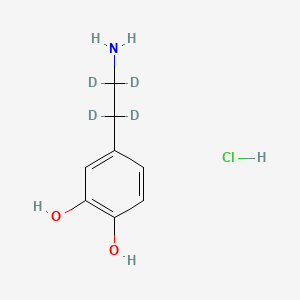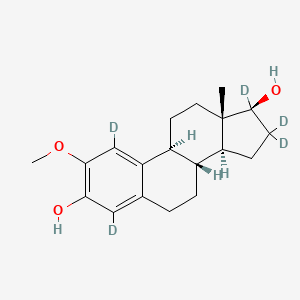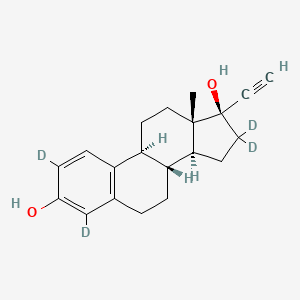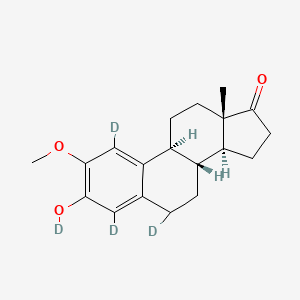
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as 2-(Propyl-1,1-D2)pentanoic acid-3,3-D2, is an organic compound with the molecular formula C8H12D4O2. It is a deuterated analog of valproic acid, where specific hydrogen atoms are replaced with deuterium. This compound appears as a colorless liquid with a density of approximately 0.9 g/cm³ .
Preparation Methods
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be synthesized through the reaction of 2-(Propyl-1,1-D2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution under appropriate conditions . The reaction requires careful handling of strong acids and flammable materials, necessitating the use of personal protective equipment and adherence to safety protocols.
Chemical Reactions Analysis
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Labeling: It is used as an internal standard compound for NMR, aiding in the labeling and quantitative analysis of other compounds
Chemical Research: The compound is utilized to characterize, analyze, and study intermediates and products in organic synthesis reactions
Biological Studies: Its deuterated nature makes it valuable in studying metabolic pathways and drug metabolism, as deuterium-labeled compounds can provide insights into biological processes
Mechanism of Action
The mechanism of action of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It is believed to modulate the activity of neurotransmitters and ion channels, influencing neuronal excitability and synaptic transmission . The deuterium atoms may alter the compound’s pharmacokinetics and metabolic stability, providing unique insights into its effects.
Comparison with Similar Compounds
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is compared with other similar compounds, such as:
Valproic Acid: The non-deuterated analog, widely used as an anticonvulsant and mood stabilizer.
2-(Propyl-1,1-D2)pentanoic Acid: The precursor compound used in the synthesis of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic investigations .
Properties
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
